2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL
Overview
Description
2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, an amino group, a phenyl group with a fluorine substituent, and a phenol group. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated triazine intermediate in the presence of a palladium catalyst.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated triazine derivative reacts with a vinyl compound in the presence of a palladium catalyst.
Amination and Phenolation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4’-Fluoro-4-methylaminorex
- N-[2-amino-6-[(4-fluorophenyl)methylamino]-3-pyridinyl]carbamic acid
Uniqueness
2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its specific combination of functional groups and its triazine core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-amino-6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-12-8-5-11(6-9-12)7-10-15-20-16(22-17(19)21-15)13-3-1-2-4-14(13)23/h1-10,23H,(H2,19,20,21,22)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLAEGBGVBQOB-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=C(C=C3)F)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=C(C=C3)F)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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